molecular formula C5ClF4N B156645 3-Chloro-2,4,5,6-tetrafluoropyridine CAS No. 1735-84-8

3-Chloro-2,4,5,6-tetrafluoropyridine

Cat. No.: B156645
CAS No.: 1735-84-8
M. Wt: 185.5 g/mol
InChI Key: UXUZMYHSICIOQT-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative with the molecular formula C5ClF4N. It is a colorless to almost colorless clear liquid with a molecular weight of 185.51 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

3-Chloro-2,4,5,6-tetrafluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It forms corresponding organo-zinc compounds by reacting with zinc . Additionally, it reacts with tris(diethylamino)phosphine in the presence of a proton donor to form products with fluorine replaced by hydrogen at position 4 . These interactions suggest that this compound can participate in complex biochemical pathways, potentially influencing enzyme activity and protein function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form organo-zinc compounds and react with phosphine derivatives, indicating its potential to modulate enzyme activity and protein interactions . These molecular interactions may result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form organo-zinc compounds and react with phosphine derivatives suggests its participation in metabolic processes that influence enzyme activity and metabolite levels . These interactions can affect metabolic flux and the overall metabolic state of cells.

Preparation Methods

3-Chloro-2,4,5,6-tetrafluoropyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane. The reaction is typically carried out at 120°C for 6 hours, resulting in the formation of 2,3,5,6-tetrafluoropyridine . Another method involves the reaction of 3-chlorotetrafluoropyridine with tris(diethylamino)phosphine in the presence of a proton donor, leading to the replacement of fluorine by hydrogen at position 4 .

Scientific Research Applications

3-Chloro-2,4,5,6-tetrafluoropyridine is widely used in scientific research due to its unique chemical properties. It is utilized in the synthesis of various fluorinated compounds, which are important in medicinal chemistry, agrochemicals, and materials science . Its derivatives are often used as building blocks in the development of pharmaceuticals and other bioactive molecules. Additionally, it is employed in the study of quantum mechanical calculations, geometries, and vibrational wave numbers .

Comparison with Similar Compounds

3-Chloro-2,4,5,6-tetrafluoropyridine can be compared with other fluoropyridine derivatives such as 4-bromo-2,3,5,6-tetrafluoropyridine. Both compounds share similar structural features and undergo similar types of chemical reactions. the presence of different substituents (chlorine vs. bromine) can lead to variations in their reactivity and applications . Other similar compounds include 2,4,5-trifluorobenzonitrile and 2,3-dibromopyridine .

Properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZMYHSICIOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169628
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-84-8
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5,6-tetrafluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Chloro-2,4,5,6-tetrafluoropyridine react differently with zirconocene complexes compared to their titanium counterparts?

A2: Studies using zirconocene bis(trimethylsilyl)acetylene complexes, such as Cp2Zr(L)(η2-Me3SiC2SiMe3) (L = THF, pyridine), demonstrate a preference for C–Cl bond activation in this compound, yielding Cp2Zr(3-C5NF4)Cl []. In contrast, similar titanium complexes, like Cp2Ti(η2-Me3SiC2SiMe3), favor C–F bond activation over C–H or C–Cl activation when reacting with fluorinated pyridines []. This difference highlights the influence of the metal center on the reaction pathway and selectivity in organometallic transformations.

Q2: Can this compound be selectively defluorinated?

A3: While direct, selective defluorination of this compound has not been reported in the provided research, related studies suggest possibilities. Research on transfer hydrogenative defluorination of polyfluoroarenes, including pentafluoropyridine, using a bifunctional azairidacycle catalyst with HCOOK as a hydrogen source shows promise []. This method preferentially cleaves C-F bonds, leaving other substituents, like chlorine, untouched []. This strategy could potentially be applied to this compound, although further investigation is needed to confirm its efficacy and selectivity for this specific substrate.

Q3: Are there any studies on the photochemical behavior of this compound?

A4: One study has investigated the gas-phase photoisomerization of this compound []. Further details about the specific products and mechanisms of this photoisomerization are not provided in the abstract, but it suggests potential for photochemical transformations of this compound.

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